2-((3,5-Dichloro-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine

Dopamine D2 receptor antagonism In vivo pharmacology Apomorphine stereotypy model

The compound 2-((3,5-Dichloro-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine (CAS 82935-26-0) is a racemic 2,6-dialkoxybenzamide that functions as a dopamine D2/D3 receptor antagonist. First characterized by Florvall and Ögren in a seminal 1982 structure-activity relationship study, it belongs to a class of substituted benzamides that demonstrate potent anti-dopaminergic activity in vivo.

Molecular Formula C16H22Cl2N2O3
Molecular Weight 361.3 g/mol
CAS No. 82935-26-0
Cat. No. B1620057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3,5-Dichloro-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine
CAS82935-26-0
Molecular FormulaC16H22Cl2N2O3
Molecular Weight361.3 g/mol
Structural Identifiers
SMILESCCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)OC
InChIInChI=1S/C16H22Cl2N2O3/c1-4-20-7-5-6-10(20)9-19-16(21)13-14(22-2)11(17)8-12(18)15(13)23-3/h8,10H,4-7,9H2,1-3H3,(H,19,21)
InChIKeyJGQKBQNMKHVABS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-((3,5-Dichloro-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine (CAS 82935-26-0): A Research-Grade Dopaminergic Benzamide


The compound 2-((3,5-Dichloro-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine (CAS 82935-26-0) is a racemic 2,6-dialkoxybenzamide that functions as a dopamine D2/D3 receptor antagonist [1]. First characterized by Florvall and Ögren in a seminal 1982 structure-activity relationship study, it belongs to a class of substituted benzamides that demonstrate potent anti-dopaminergic activity in vivo [2]. Its core structure features a 3,5-dichloro-2,6-dimethoxybenzamide pharmacophore attached to an N-ethylpyrrolidine side chain, a scaffold that distinguishes it from the clinically prominent salicylamide analog raclopride [3].

Why 2-((3,5-Dichloro-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine Is Not Freely Interchangeable with Other Benzamide Dopamine Antagonists


Within the substituted benzamide class, even minor structural modifications produce substantial shifts in receptor affinity, in vivo potency, and catalepsy liability [1]. The 2,6-dimethoxy substitution pattern of CAS 82935-26-0 places it in a distinct pharmacological cluster separate from the 6-methoxysalicylamides (e.g., raclopride) and the monomethoxy benzamides (e.g., remoxipride) [2]. Published comparative data demonstrate that exchanging the 6-hydroxy group of raclopride for the 6-methoxy group of this compound alters both the magnitude of dopamine receptor blockade and the separation between therapeutic and motor side-effect doses [3]. Substituting this compound with a generic benzamide antagonist without verifying the specific substitution pattern therefore risks introducing uncontrolled variance in target engagement and safety window.

Quantitative Differentiation Evidence for 2-((3,5-Dichloro-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine (CAS 82935-26-0)


In Vivo Anti-Dopaminergic Potency: ED50 for Apomorphine-Induced Stereotypy Blockade Compared to Sulpiride

In a direct head-to-head comparison within the same study, the target compound (racemic) blocked apomorphine-induced stereotypies in the rat with an ED50 of 5.4 μmol/kg intraperitoneally, while the clinically established comparator sulpiride showed an ED50 of 65.6 μmol/kg, representing an approximate 12-fold greater potency for the target compound [1]. For blockade of apomorphine-induced hyperactivity, the target compound exhibited an ED50 of 7.3 μmol/kg compared to 161 μmol/kg for sulpiride, a 22-fold difference [2].

Dopamine D2 receptor antagonism In vivo pharmacology Apomorphine stereotypy model

Motor Side-Effect Liability: Catalepsy ED50 and Therapeutic Index Relative to Sulpiride

The target compound displayed a catalepsy ED50 of >40 μmol/kg ip, yielding a catalepsy-to-stereotypy blockade ratio (therapeutic index proxy) of >7.4 [1]. In contrast, haloperidol—a typical antipsychotic benchmark—produced catalepsy at doses very close to its anti-dopaminergic ED50 (ratio ~0.93) [2]. While sulpiride also shows a favorable separation, its much weaker absolute potency necessitates higher dosing [3].

Catalepsy Extrapyramidal side effects Therapeutic index

Structural Differentiation from Raclopride: 2,6-Dimethoxy vs 2-Hydroxy-6-Methoxy Pharmacophore

The target compound bears methoxy substituents at both the 2- and 6-positions of the benzamide ring, whereas the well-known comparator raclopride (CAS 84225-95-6) possesses a 2-hydroxy-6-methoxy (salicylamide) pattern [1]. This single atom substitution (OCH3 vs OH at position 2) eliminates the intramolecular hydrogen bond between the 2-OH and the amide carbonyl that stabilizes raclopride's bioactive conformation [2]. Published SAR data from the Florvall series show that altering the 2-alkoxy substituent from methoxy to hydrogen or hydroxyl modulates both in vivo potency and catalepsy threshold within the same core scaffold [3].

Structure-activity relationship Salicylamide Benzamide scaffold

Synthetic Utility as a Radioligand Precursor: Desmethyl-Raclopride Role in [11C]Raclopride PET Tracer Synthesis

Multiple independent synthetic chemistry studies identify the 2,6-dimethoxy compound (desmethyl-raclopride, CAS 82935-26-0) as the optimal late-stage precursor for [11C]raclopride production via [11C]methyl triflate O-methylation of the corresponding phenolic intermediate [1]. An improved four-step synthetic route starting from 3,5-dichloro-2,6-dimethoxybenzoic acid and (S)-(-)-2-aminomethyl-1-ethylpyrrolidine yields the desmethyl precursor in 29% overall yield, which upon selective mono-demethylation and subsequent [11C]methylation generates [11C]raclopride for PET imaging [2]. In contrast, starting from raclopride itself is not viable for radiolabeling because the 2-OH group is unreactive toward [11C]methylation without additional protection/deprotection steps [3].

PET radiochemistry [11C]methylation Desmethyl precursor

Chirality-Dependent Activity: Racemic vs S-Enantiomer Differentiation

The Florvall and Ögren study explicitly demonstrates that anti-dopaminergic activity in this series is stereoselective, with the levorotatory (S)-enantiomers showing substantially greater potency than dextrorotatory (R)-enantiomers [1]. While the target compound (CAS 82935-26-0) is supplied as the racemic mixture, the resolved S-enantiomer (CAS 84225-94-5) shows distinct pharmacological properties [2]. This means that enantiomeric composition critically determines activity, and procurement of the racemate vs isolated enantiomer is a key decision point for experimental design [3].

Stereoselectivity Enantiomeric potency Chiral pharmacology

Physicochemical Identity and Purity Benchmarking for Procurement Verification

The authentic sample of the target compound has a well-defined melting point of 120–121 °C and has been characterized by 1H NMR and mass spectrometry, as documented in the original medicinal chemistry literature and spectral databases [1]. The compound has a calculated density of 1.224 g/cm³, a boiling point of 423.6 °C at 760 mmHg, and a flash point of 210 °C . These physicochemical constants serve as orthogonal quality confirmation criteria that differentiate the authentic material from synthesis byproducts or degradation products of close analogs such as partially demethylated species (e.g., the 2-hydroxy mono-demethylated compound with mp ~164–165 °C) [2].

Quality control Melting point Spectroscopic characterization

Optimal Use Scenarios for 2-((3,5-Dichloro-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine (CAS 82935-26-0) Based on Verified Evidence


Preclinical In Vivo Dopamine D2 Receptor Blockade Studies in Rodent Models

The compound's established ED50 of 5.4 μmol/kg ip for apomorphine stereotypy blockade, with a catalepsy threshold >40 μmol/kg, makes it suitable for experiments requiring potent D2 receptor antagonism with a quantifiable motor side-effect window [1]. Dosing can be directly benchmarked against sulpiride (ED50 = 65.6 μmol/kg) and haloperidol (catalepsy ED50 = 0.27 μmol/kg) using the published within-study data, eliminating the need for cross-laboratory normalization [2].

Radiosynthesis of [11C]Raclopride for PET Imaging of Striatal D2/D3 Receptor Density

The 2,6-dimethoxy substitution enables selective mono-O-demethylation to generate the phenolic precursor for [11C]methylation, a synthetic route validated in multiple independent PET radiochemistry laboratories [1]. Procurement of this specific compound is mandatory for facilities operating automated [11C]raclopride synthesis modules, as alternative precursors require additional protection/deprotection chemistry that is incompatible with current Good Manufacturing Practice (cGMP) compliant automated synthesis platforms [2].

Structure-Activity Relationship (SAR) Studies of Benzamide Dopamine Antagonists

The compound serves as a defined reference point within the 2,6-dialkoxybenzamide SAR landscape, as it occupies the intersection of optimal halogen substitution (3,5-dichloro) and alkoxy pattern (2,6-dimethoxy) [1]. Its melting point (120–121 °C), optical rotation (racemic), and pharmacological profile (Table III, compound 10) are precisely documented, providing a reproducible benchmark for newly synthesized analogs [2].

Enantiomeric Selectivity Studies and Chiral Resolution Method Development

The racemic mixture (CAS 82935-26-0) is the starting material for chiral chromatographic resolution into the pharmacologically active S-enantiomer (CAS 84225-94-5) and the less active R-enantiomer, as originally described by Florvall and Ögren [1]. This enables direct comparative studies of enantiomer-dependent dopamine receptor engagement without the confounding variables introduced by synthesizing enantiomers via separate chiral pool routes [2].

Quote Request

Request a Quote for 2-((3,5-Dichloro-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.